molecular formula C5H7BF3KS B12843974 Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Cat. No.: B12843974
M. Wt: 206.08 g/mol
InChI Key: HJCSMCDLPUVBSV-UHFFFAOYSA-N
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Description

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is an organoboron compound that has gained attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thiopyran ring, which is a sulfur-containing heterocycle, and a trifluoroborate group, which imparts stability and reactivity to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate typically involves the reaction of 3,6-dihydro-2H-thiopyran with a boron trifluoride source in the presence of a potassium salt. One common method involves the use of potassium trifluoroborate and a suitable solvent such as tetrahydrofuran (THF) under inert atmosphere conditions . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols, sulfides

    Substitution: Various substituted thiopyran derivatives

Mechanism of Action

The mechanism of action of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate involves its interaction with various molecular targets and pathways. The trifluoroborate group can act as a Lewis acid, facilitating reactions with nucleophiles and electrophiles. The thiopyran ring can undergo redox reactions, influencing the compound’s reactivity and stability . These interactions enable the compound to participate in a wide range of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and stability compared to other thiopyran derivatives. This makes it particularly valuable in synthetic applications where selective reactivity is required .

Properties

Molecular Formula

C5H7BF3KS

Molecular Weight

206.08 g/mol

IUPAC Name

potassium;3,6-dihydro-2H-thiopyran-4-yl(trifluoro)boranuide

InChI

InChI=1S/C5H7BF3S.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1

InChI Key

HJCSMCDLPUVBSV-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CCSCC1)(F)(F)F.[K+]

Origin of Product

United States

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